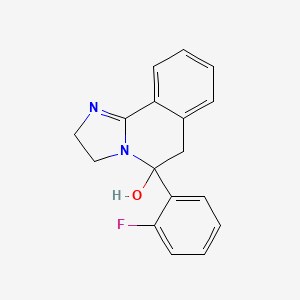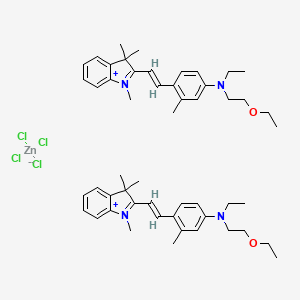
4-Morpholineacetamide, N-(1,1-dimethyldecyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Morpholineacetamide, N-(1,1-dimethyldecyl)-, hydrochloride is a chemical compound with the molecular formula C18H36N2O2.ClH and a molecular weight of 349.02 . This compound is known for its unique structure, which includes a morpholine ring and a long alkyl chain, making it an interesting subject for various scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the production process, ensuring consistent quality and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Morpholineacetamide, N-(1,1-dimethyldecyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
4-Morpholineacetamide, N-(1,1-dimethyldecyl)-, hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Morpholineacetamide, N-(1,1-dimethyldecyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Morpholineacetamide: A related compound with a similar structure but lacking the N-(1,1-dimethyldecyl) group.
N-(1,1-dimethyldecyl)-acetamide: Another similar compound with a different functional group arrangement.
Uniqueness
4-Morpholineacetamide, N-(1,1-dimethyldecyl)-, hydrochloride is unique due to its combination of a morpholine ring and a long alkyl chain, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications .
Eigenschaften
CAS-Nummer |
109644-01-1 |
|---|---|
Molekularformel |
C18H37ClN2O2 |
Molekulargewicht |
348.9 g/mol |
IUPAC-Name |
N-(2-methylundecan-2-yl)-2-morpholin-4-ylacetamide;hydrochloride |
InChI |
InChI=1S/C18H36N2O2.ClH/c1-4-5-6-7-8-9-10-11-18(2,3)19-17(21)16-20-12-14-22-15-13-20;/h4-16H2,1-3H3,(H,19,21);1H |
InChI-Schlüssel |
HCEHHFHYSSCJCV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(C)(C)NC(=O)CN1CCOCC1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-amino-5-chloro-N-[1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl]-2-(2-hydroxyethoxy)benzamide](/img/structure/B12721670.png)











